Ormeloxifene - 51423-20-2

Ormeloxifene

Catalog Number: EVT-1537775
CAS Number: 51423-20-2
Molecular Formula: C30H35NO3
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ormeloxifene is a member of flavonoids and an ether.
Ormeloxifene is a third-generation selective estrogen receptor (ER) modulator. In India, ormeloxifene has been marketed since the 1990s as a non-hormonal, non-steroidal oral contraceptive taken once a week, and it was later introduced for the treatment of dysfunctional uterine bleeding. Similar to other selective estrogen receptor modulators (SERMs), ormeloxifene has estrogenic activity in the vagina, bone, cardiovascular, and central nervous system tissues, and anti-estrogenic activity in the uterus and breast. The use of ormeloxifene for the treatment of perimenopausal bleeding and the management of menorrhagia has also been investigated. Ormeloxifene is marketed in India as a racemic mixture of the l- (levormeloxifene) and d-isomers (d-ormeloxifene) of trans-ormeloxifene. The use of levormeloxifene for the treatment of reduced bone turnover and the prevention of atherosclerosis has been evaluated; however, drug development was discontinued due to adverse events.

Raloxifene

Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) that has been approved for the prevention and treatment of osteoporosis in postmenopausal women. [] Like ormeloxifene, raloxifene exhibits tissue-specific estrogenic and anti-estrogenic effects. []

Levormeloxifene

Compound Description: Levormeloxifene is the L-enantiomer of ormeloxifene, meaning it is a mirror image of the D-enantiomer. [] It is also a SERM and has been investigated for its potential as an anti-atherogenic agent. []

Relevance: Levormeloxifene is structurally very similar to ormeloxifene, differing only in its spatial orientation. [] While both enantiomers possess anti-atherogenic properties, levormeloxifene exhibits a stronger effect than d-ormeloxifene and shares similar anti-atherogenic effects with estrogen. []

D-Ormeloxifene

Compound Description: D-Ormeloxifene is the D-enantiomer of ormeloxifene. [] It has been studied for its anti-cancer properties.

Relevance: D-Ormeloxifene is the other half of the racemic compound ormeloxifene. [] Although both possess anti-atherogenic properties, levormeloxifene (the L-enantiomer) displays a more potent effect. []

Estradiol-17β

Compound Description: Estradiol-17β is a naturally occurring estrogen hormone that plays a crucial role in female reproductive health. [] It has also been shown to impact cardiovascular health and bone density. []

4-Hydroxytamoxifen

Compound Description: 4-Hydroxytamoxifen is an active metabolite of tamoxifen, a well-established SERM used in the treatment and prevention of breast cancer. [] It exerts its effects by blocking estrogen receptors in breast tissue.

Adriamycin (Doxorubicin)

Compound Description: Adriamycin, also known as doxorubicin, is a potent chemotherapeutic agent belonging to the anthracycline class. [] It is used to treat various cancers, including breast cancer, but is associated with significant toxicity.

Relevance: Adriamycin serves as a standard chemotherapeutic agent against which ormeloxifene's anti-cancer activity is compared. [] This comparison helps assess ormeloxifene's potential as a less toxic alternative or as a component of combination therapies.

Source and Classification

Ormeloxifene is classified under the category of selective estrogen receptor modulators. It acts on estrogen receptors with tissue-selective effects, which means it can mimic or block estrogen's action depending on the target tissue. This dual action is crucial in its role as a contraceptive and in other therapeutic applications. The compound is synthesized from natural and synthetic precursors, with significant developments in its production methods reported in the literature.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ormeloxifene involves several key steps, typically starting from 3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin through a Grignard reaction. The general synthetic route includes:

  1. Formation of the Grignard Reagent: Methylmagnesium iodide is reacted with the appropriate precursor to form the Grignard reagent.
  2. Coupling Reaction: The Grignard reagent is then reacted with the dihydrocoumarin derivative under controlled conditions to yield Ormeloxifene.
  3. Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.
Molecular Structure Analysis

Structure and Data

Ormeloxifene has a complex molecular structure characterized by the presence of multiple aromatic rings and functional groups that confer its biological activity. The molecular formula is C24H25O3C_{24}H_{25}O_3, and it features a triphenylethylene backbone which is typical for many selective estrogen receptor modulators.

Key structural data includes:

  • Molecular Weight: Approximately 373.46 g/mol
  • Melting Point: 112.3-114.9°C
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Reactions and Technical Details

Ormeloxifene participates in various chemical reactions that are crucial for its synthesis and modification:

  1. Grignard Reaction: This reaction is pivotal in forming the core structure of Ormeloxifene, allowing for the introduction of alkyl groups.
  2. Hydrolysis: Under acidic or basic conditions, Ormeloxifene can undergo hydrolysis, affecting its stability and bioavailability.
  3. Bromination: Recent studies have explored brominated derivatives of Ormeloxifene, which exhibit enhanced antitumor activity against cervical cancer cells .
Mechanism of Action

Process and Data

Ormeloxifene functions primarily by selectively binding to estrogen receptors in various tissues, leading to differing biological responses:

  • Inhibition of Estrogen Activity: In tissues such as breast tissue, it acts as an antagonist, inhibiting cell proliferation.
  • Mimicking Estrogen Effects: In other tissues like bone, it may act as an agonist, promoting beneficial effects such as bone density maintenance.

Research has shown that Ormeloxifene can influence various signaling pathways associated with cell growth and apoptosis, making it a candidate for cancer treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ormeloxifene exhibits several notable physical and chemical properties:

  • Appearance: Yellow crystalline solid
  • Solubility: Soluble in methanol and dimethyl sulfoxide; poorly soluble in water
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Analytical methods such as high-performance liquid chromatography have been validated for quantifying Ormeloxifene levels in biological samples .

Applications

Scientific Uses

  • Cancer: Its ability to inhibit tumor growth makes it a promising candidate for further studies in oncology.
  • Pulmonary Hypertension: Recent studies indicate that Ormeloxifene may alleviate symptoms associated with pulmonary hypertension through modulation of estrogen pathways .
  • Endocrine Disorders: Its selective action on estrogen receptors positions it as a potential treatment option for various hormone-related disorders.

Properties

CAS Number

51423-20-2

Product Name

Ormeloxifene

IUPAC Name

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine

Molecular Formula

C30H35NO3

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3

InChI Key

XZEUAXYWNKYKPL-UHFFFAOYSA-N

SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Synonyms

ormeloxifene

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.